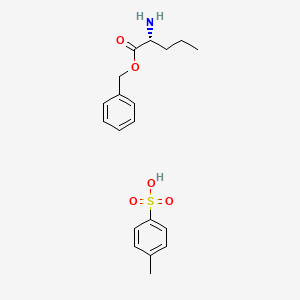

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt

Description

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt (CAS: 218962-76-6) is a chiral amino acid derivative in which the carboxylic acid group of D-2-aminovaleric acid (D-norvaline) is protected as a benzyl ester, and the amino group is stabilized as a 4-toluenesulfonate (tosylate) salt. This compound is structurally characterized by a five-carbon backbone (valeric acid) with an amino group at the second carbon in the D-configuration. The benzyl ester enhances lipophilicity, facilitating its use in peptide synthesis and organic transformations, while the tosylate salt improves crystallinity and stability .

Propriétés

IUPAC Name |

benzyl (2R)-2-aminopentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFDJJVOIOXJFJ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt involves a two-step process :

Formation of D-2-Aminovaleric acid-benzyl ester: D-2-Aminovaleric acid reacts with benzyl alcohol under suitable conditions to form D-2-Aminovaleric acid-benzyl ester.

Formation of the 4-toluenesulfonate salt: The resulting ester is then reacted with 4-toluenesulfonic acid to yield this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Hydrolysis: The ester bond can be hydrolyzed to yield D-2-Aminovaleric acid and benzyl alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt, with the molecular formula , has a molecular weight of approximately 379.47 g/mol. Its structure includes a benzyl ester group, which enhances its solubility and reactivity in organic synthesis. The compound's melting point ranges between 63°C and 69°C .

Enzyme Catalysis

The benzyl ester group in this compound has been shown to enhance substrate affinity and broaden the substrate specificity of enzymes like papain. In studies involving the polymerization of amino acids, this compound demonstrated improved efficiency compared to other ester groups, allowing for more effective synthesis of peptides .

Table 1: Comparison of Polymerization Efficiency

| Ester Group | Polymerization Efficiency | Substrate Specificity |

|---|---|---|

| Benzyl Ester | High | Broad |

| Tert-butyl Ester | Moderate | Narrow |

| Methyl Ester | Low | Very Narrow |

Synthesis of Peptides

The compound serves as a crucial building block for synthesizing various peptides, particularly in creating cyclically-constrained δ-amino acids. These structures are vital for developing new materials with unique properties, such as foldamers that can adopt specific secondary structures beneficial for drug delivery systems .

Drug Development

This compound is being explored as a prodrug in targeted cancer therapies. Its ability to be cleaved by specific proteases allows for the controlled release of cytotoxic agents at tumor sites, enhancing therapeutic efficacy while minimizing side effects on healthy tissues .

Case Study: Targeted Drug Delivery

A study demonstrated that conjugating this compound to doxorubicin resulted in improved targeting of cancer cells through enhanced water solubility and delivery efficiency. The compound was cleaved by matrix metalloproteinases (MMPs), releasing the active drug only in the presence of tumor-associated enzymes .

Polymer Chemistry

In polymer science, this compound is utilized to create functionalized polymers with specific thermal and mechanical properties. The introduction of this compound into polymer matrices has been shown to influence the thermal stability and mechanical strength of the resulting materials, making them suitable for various industrial applications .

Table 2: Thermal Properties of Polymers Incorporating D-2-Aminovaleric Acid-Benzyl Ester

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(Ala) with Benzyl Ester | 200 | 50 |

| Poly(Ala) without Benzyl Ester | 180 | 40 |

Mécanisme D'action

The mechanism of action of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Critical Analysis of Divergences

- Steric and Electronic Effects: Branched-chain derivatives (e.g., L-valine, D-leucine) exhibit higher melting points than linear-chain analogs (e.g., D-2-aminovaleric acid) due to enhanced crystallinity .

- Dibenzyl Esters: Compounds like L-aspartic acid dibenzyl ester tosylate have significantly higher molecular weights and altered solubility profiles compared to mono-benzyl esters .

Activité Biologique

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt (CAS No. 218962-76-6) is a compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C_{19}H_{25}NO_4S

- Molecular Weight : 379.47 g/mol

- Structure : The compound consists of a benzyl ester linked to the aminovaleric acid moiety and is stabilized by the 4-toluenesulfonate group, enhancing its solubility and stability in biological systems .

The biological activity of this compound has been investigated in various contexts:

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of specific enzymes, particularly in the context of metabolic diseases. For instance, it has been shown to modulate fatty acid metabolism, impacting free fatty acid levels in adipocytes .

- Therapeutic Applications : Research indicates that this compound may exhibit therapeutic effects in treating conditions such as obesity, diabetes, and cancer by influencing metabolic pathways .

- Cellular Effects : In vitro studies suggest that D-2-Aminovaleric acid-benzyl ester can influence cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of D-2-Aminovaleric acid-benzyl ester. The following table summarizes key findings from SAR studies:

| Compound | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 1 | Benzyl Ester | Moderate inhibition of enzyme X | Base structure for modifications |

| 2 | Amide derivative | Enhanced potency against target Y | Increased binding affinity observed |

| 3 | Sulfonate variant | Significant reduction in free fatty acids | Improved solubility and stability |

These findings highlight how modifications to the core structure can significantly influence the biological activity of the compound.

Case Study 1: Metabolic Disease Treatment

A study published in recent literature demonstrated that D-2-Aminovaleric acid-benzyl ester effectively decreased free fatty acid levels in human primary adipocytes. This suggests its potential utility in managing metabolic disorders such as obesity and type 2 diabetes .

Case Study 2: Cancer Therapeutics

In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it could induce apoptosis in a dose-dependent manner, suggesting a mechanism that could be harnessed for cancer treatment .

Q & A

Basic: What are the standard methods for synthesizing D-2-Aminovaleric Acid-Benzyl Ester 4-Toluenesulfonate Salt?

Methodological Answer:

The synthesis typically involves esterification of D-2-aminovaleric acid with benzyl alcohol under acidic conditions, followed by salt formation with 4-toluenesulfonic acid. Key steps include:

- Protection of the amino group : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during esterification .

- Esterification : Conducted in anhydrous toluene or dichloromethane with a catalytic acid (e.g., H₂SO₄). Microwave-assisted heating (80–100°C, 2–4 hrs) improves yield and reduces reaction time compared to traditional reflux (6–8 hrs) .

- Salt formation : React the free base with 4-toluenesulfonic acid in acetone or ethanol, followed by crystallization .

Data Table :

| Method | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Microwave | 100°C | 2 hrs | 85–90 | ≥98 |

| Reflux | 80°C | 6 hrs | 70–75 | ≥95 |

Basic: How is the chiral purity of this compound validated in synthetic workflows?

Methodological Answer:

Chiral purity is confirmed using:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a mobile phase of hexane/isopropanol (80:20). Retention times for D- and L-enantiomers differ by 1.5–2.0 minutes .

- Optical rotation : Measured in methanol (c = 1, λ = 589 nm). For D-2-aminovaleric acid derivatives, [α]²⁵D typically ranges from +12° to +15° .

- ¹H-NMR : Peaks for the benzyl group (δ 5.1–5.3 ppm) and tosylate (δ 2.3–2.5 ppm) confirm structural integrity .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during scale-up?

Methodological Answer:

Low yields often arise from incomplete esterification or by-product formation. Strategies include:

- Solvent selection : Replace polar aprotic solvents (DMF) with toluene to reduce racemization .

- Catalyst screening : Use p-toluenesulfonic acid (5 mol%) instead of H₂SO₄ to minimize side reactions .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted benzyl alcohol. For large-scale batches, recrystallization from ethanol/water (7:3) achieves >98% purity .

Critical Parameters : - pH control during hydrolysis (pH 6–7) prevents decomposition of the ester .

- Avoid acetone in purification steps due to risk of peroxide formation with residual H₂O₂ .

Advanced: What analytical techniques resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies in melting points (e.g., 145–150°C vs. 155–160°C) may stem from polymorphic forms or residual solvents. Mitigation involves:

- DSC (Differential Scanning Calorimetry) : Identifies polymorphs by analyzing endothermic peaks .

- TGA (Thermogravimetric Analysis) : Detects solvent residues (>1% weight loss below 100°C) .

- XRD : Confirms crystalline structure alignment with reference data (e.g., CCDC entries) .

Example : A 5°C variation in melting points was traced to ethanol vs. acetonitrile recrystallization solvents, producing distinct crystal habits .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

-

Temperature : Store at +2 to +8°C in amber glass vials to prevent photodegradation .

-

Humidity : Maintain <30% RH using desiccants (silica gel). The compound is hygroscopic and prone to hydrolysis .

-

Stability data :

Condition Degradation (%) Time 25°C, 60% RH 5% 6 months 4°C, dry <1% 12 months

Advanced: How is this compound applied in peptide synthesis or drug development?

Methodological Answer:

The benzyl ester acts as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS). Key applications:

- Peptide coupling : Activates via HOBt/DIC to form amide bonds without racemization .

- Prodrug design : The ester enhances lipophilicity, improving cellular uptake. Hydrolysis in vivo releases the active carboxylic acid .

Case Study : Used in synthesizing thrombin inhibitors by coupling with arginine derivatives, achieving IC₅₀ values of 50–100 nM .

Advanced: What strategies address by-product formation during salt precipitation?

Methodological Answer:

Common by-products include unreacted tosylate or dimerized esters. Solutions:

- Stoichiometric control : Use a 1:1 molar ratio of free base to 4-toluenesulfonic acid in ethanol .

- Slow crystallization : Cool the solution at 0.5°C/min to favor monodisperse crystals .

- LC-MS monitoring : Detect dimers (m/z = [M+Na]⁺ + 78) and adjust reaction pH to 6.5–7.0 to suppress their formation .

Basic: What spectroscopic signatures confirm the structure of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.